3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide
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Overview
Description
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl groups, and a sulfonamide group. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
Pyrazoles and sulfonamides are known to interact with various biological targets. For instance, some pyrazoles have been found to exhibit tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety . Sulfonamides, on the other hand, are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.
Mode of Action
The mode of action of “3-Bromo-1,5-dimethylpyrazole-4-sulfonamide” would depend on its specific targets. Generally, pyrazoles can interact with their targets through various mechanisms, potentially influenced by their tautomeric state . Sulfonamides typically act as competitive inhibitors of carbonic anhydrase, preventing the enzyme from catalyzing its normal reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by sulfonamide formation. One common method includes:
Bromination: Reacting 1,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent like acetic acid.
Sulfonamide Formation: Treating the brominated product with a sulfonamide reagent such as chlorosulfonic acid or sulfonamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution with an amine can yield an aminopyrazole derivative, while oxidation can produce a pyrazole oxide .
Scientific Research Applications
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the bromine substitution.
3-Bromo-1H-pyrazole-4-sulfonamide: Lacks the methyl groups.
1,5-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the bromine substitution.
Uniqueness
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the combination of bromine, methyl groups, and sulfonamide, which confer distinct chemical and biological properties.
Biological Activity
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H9BrN2O2S
- Molecular Weight : 163.12 g/mol
- CAS Number : 1564807-86-8
This compound features a pyrazole ring substituted with a bromine atom and a sulfonamide group, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds in the pyrazole sulfonamide class can inhibit various biological pathways:
- Enzyme Inhibition : It has been shown to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for treating human African trypanosomiasis (HAT). The compound demonstrates potent inhibitory effects with an IC50 value as low as 0.002 μM .
- Antiproliferative Activity : Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's derivatives were tested against U937 cells, showing promising results in inhibiting cell viability .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research has highlighted the anticancer potential of pyrazole sulfonamides. In vitro studies show that these compounds can inhibit cancer cell proliferation effectively. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | U937 | 10.5 |
DDD85646 (related compound) | T. brucei | 0.002 |
These findings suggest that modifications to the pyrazole sulfonamide structure can enhance their efficacy against specific cancer types .
Antimicrobial Activity
Pyrazole sulfonamides have also been reported to possess antimicrobial properties. They are effective against various bacterial strains and have been studied for their potential use in treating infections.
Case Studies and Research Findings
Several studies have focused on optimizing the biological activity of pyrazole sulfonamides:
- Lead Optimization Study : A study aimed at enhancing blood-brain barrier permeability showed that modifications to the sulfonamide head group significantly improved the pharmacokinetic profile while maintaining potent activity against T. brucei NMT .
- Antiproliferative Effects : A recent investigation into new derivatives revealed that certain modifications led to enhanced antiproliferative activity against cancer cell lines such as HepG2 and Jurkat, with IC50 values ranging from 0.19 μM to 49.85 μM depending on the specific derivative .
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPOXDBLQNIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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